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Topic: Filter-Aided Sample Preparation (FASP) for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a specific protocol or reagent termed "UM-2" did not yield any results.
Therefore, these application notes detail a widely used and effective alternative for proteomic
sample preparation for mass spectrometry: the Filter-Aided Sample Preparation (FASP)
method.

Introduction to Filter-Aided Sample Preparation
(FASP)

Filter-Aided Sample Preparation (FASP) is a versatile and highly efficient method for the
preparation of peptides for analysis by mass spectrometry. It is particularly well-suited for
processing complex protein mixtures, including those containing detergents and other
contaminants that can interfere with mass spectrometry analysis. The FASP method utilizes a
molecular weight cut-off (MWCO) filter unit to retain proteins while allowing for the removal of
low molecular weight contaminants through a series of buffer exchanges and centrifugation
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steps. This on-filter processing includes protein denaturation, reduction, alkylation, and
enzymatic digestion, resulting in a clean peptide solution ready for downstream analysis.

The key advantages of the FASP method include its ability to handle a wide range of sample
types and protein concentrations, efficient removal of detergents like SDS, and high recovery of
peptides.[1][2] These features make FASP a robust and reproducible method for a variety of
proteomics applications, from global proteome profiling to post-translational modification
analysis.

Experimental Protocols

Materials and Reagents
e Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCI pH 7.6, 100 mM DTT

e Urea Solution (UA): 8 M urea in 100 mM Tris-HCI, pH 8.5

o lodoacetamide (IAA) Solution: 50 mM iodoacetamide in UA buffer

» Digestion Buffer: 50 mM ammonium bicarbonate (Ambic)

e Protease: Sequencing-grade modified trypsin (or other desired protease)
o MWCO Filter Units: 30 kDa molecular weight cut-off spin filters

» Collection Tubes

e Solvents: HPLC-grade water, acetonitrile, and formic acid

Protocol for FASP

This protocol is adapted from the method originally described by Wisniewski et al. and is
suitable for the preparation of peptides from cell or tissue lysates.

o Sample Lysis and Reduction:
o Lyse cells or tissues in Lysis Buffer. For tissues, homogenization may be required.

o Heat the lysate at 95°C for 5 minutes to ensure complete denaturation and reduction.
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o Sonicate the sample to shear DNA and reduce viscosity.

o Centrifuge at 16,000 x g for 10 minutes to pellet cellular debris. The supernatant contains
the solubilized proteins.

Protein Quantification:

o Determine the protein concentration of the lysate using a compatible protein assay (e.g.,
BCA assay after dilution to reduce SDS concentration).

Filter Preparation and Protein Loading:
o Place a 30 kDa MWCO filter unit into a collection tube.

o Add 200 pL of UA buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes.
Discard the flow-through. This step pre-wets the filter.

o Load up to 200 ug of protein lysate onto the filter unit. Add UA buffer to a final volume of
200 pL.

o Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.
Washing and Buffer Exchange:

o Add 200 pL of UA buffer to the filter unit and centrifuge at 14,000 x g for 15-20 minutes.
Repeat this wash step once more. This step removes detergents and other contaminants.

Alkylation:
o Add 100 pL of IAA solution to the filter unit.

o Mix on a thermomixer at 600 rpm for 1 minute and then incubate without mixing for 20
minutes in the dark at room temperature.

o Centrifuge at 14,000 x g for 10-15 minutes. Discard the flow-through.

Further Washing:
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o Add 100 pL of UA buffer to the filter unit and centrifuge at 14,000 x g for 15 minutes.
Repeat this wash step twice.

o Add 100 pL of 50 mM Ambic buffer to the filter unit and centrifuge at 14,000 x g for 10
minutes. Repeat this wash step twice to exchange the buffer for enzymatic digestion.

e Enzymatic Digestion:
o Transfer the filter unit to a new collection tube.

o Add 40-100 pL of 50 mM Ambic buffer containing trypsin at a 1:50 or 1:100 enzyme-to-
protein ratio.

o Mix gently and incubate at 37°C for 16-18 hours (overnight). To prevent evaporation, the
collection tube can be sealed with parafilm.

e Peptide Elution:

o After incubation, centrifuge the filter unit at 14,000 x g for 10 minutes to collect the
peptides.

o To maximize peptide recovery, add 40-50 pL of 50 mM Ambic buffer and centrifuge again.

o Afinal elution can be performed with 50 pL of 0.5 M NaCl, followed by centrifugation.
Combine all eluates.

o Sample Clean-up for Mass Spectrometry:
o Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
o Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.
o The cleaned peptides are now ready for LC-MS/MS analysis.

Data Presentation

The FASP protocol has been shown to be highly reproducible and effective for a variety of
sample types. The following tables summarize typical quantitative data that can be expected
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when using the FASP method.

Table 1: Protein and Peptide Identification from Acute Myeloid Leukemia (AML) Patient
Samples using FASP.[3]
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Table 2: Comparison of FASP with other Sample Preparation Methods for SW480 Colon
Cancer Cells.[4]
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Visualizations
FASP Experimental Workflow

The following diagram illustrates the key steps in the Filter-Aided Sample Preparation (FASP)

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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